

# An In-depth Technical Guide to 1,8-Naphthalenedimethanol (CAS 2026-08-6)

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Compound of Interest

Compound Name: 1,8-Naphthalenedimethanol

Cat. No.: B1207418

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of **1,8-Naphthalenedimethanol** (CAS number 2026-08-6). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

## **Chemical and Physical Properties**

**1,8-Naphthalenedimethanol**, also known as 1,8-bis(hydroxymethyl)naphthalene, is an aromatic diol. It presents as a white to almost white fine crystalline powder.[1] Key quantitative data regarding its properties are summarized in the table below.



Property	Value	Source
CAS Number	2026-08-6	[2][3]
IUPAC Name	(1,8- Naphthalenediyl)dimethanol	[4]
Synonyms	1,8- Bis(hydroxymethyl)naphthalen e, Naphthalene-1,8- diyldimethanol	[1][4]
Molecular Formula	C12H12O2	[5]
Molecular Weight	188.22 g/mol	[2][3][5]
Appearance	White to almost white fine crystalline powder	[1]
Melting Point	153-156 °C (lit.)	[1][2][3]
Boiling Point	283.23 °C (rough estimate)	[1]
Density	1.0750 (rough estimate)	[1]
Refractive Index	1.6010 (estimate)	[1]
Storage Temperature	Room Temperature, Sealed in dry	[1][5]
рКа	14.07 ± 0.10 (Predicted)	[1]

# Synthesis of 1,8-Naphthalenedimethanol

A primary method for the synthesis of **1,8-Naphthalenedimethanol** is the reduction of **1,8-naphthalic** anhydride using a strong reducing agent such as lithium aluminum hydride (LAH).[1]

# Experimental Protocol: Reduction of 1,8-Naphthalic Anhydride with Lithium Aluminum Hydride

Materials:



- 1,8-Naphthalic anhydride
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- 1 N Hydrochloric acid (HCl)
- · Ethyl acetate
- Brine (saturated agueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- · Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

### Procedure:

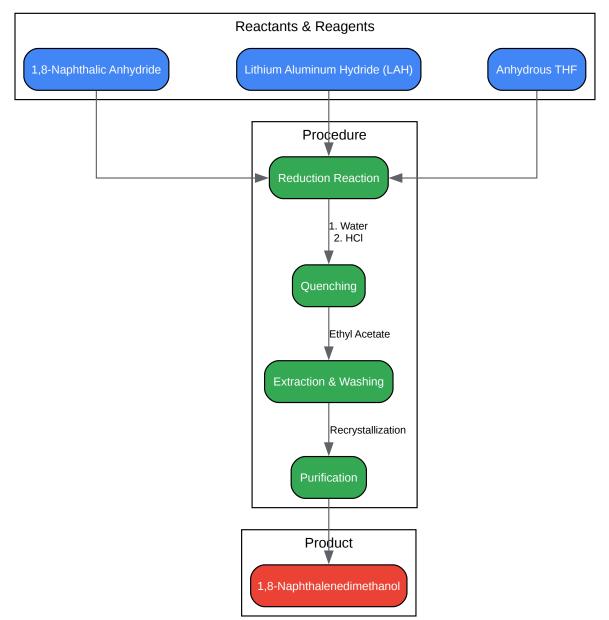
- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
- Addition of Reactant: Slowly add a solution of 1,8-naphthalic anhydride in anhydrous THF to the LAH suspension at room temperature with stirring. The addition should be controlled to manage any exothermic reaction.
- Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 6 hours) or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Quenching: Carefully quench the excess LiAlH<sub>4</sub> by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C (ice bath).



- Acidification: Acidify the mixture to a weakly acidic pH with 1 N HCl.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
- Washing: Combine the organic layers and wash with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude 1,8-Naphthalenedimethanol can be further purified by recrystallization from a suitable solvent system (e.g., benzene and methanol) to yield white crystals.

## **Synthesis Workflow Diagram**





Synthesis of 1,8-Naphthalenedimethanol

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Caption: Workflow for the synthesis of 1,8-Naphthalenedimethanol.

# **Applications in Synthesis**



**1,8-Naphthalenedimethanol** serves as a precursor in the synthesis of other **1,8-disubstituted** naphthalene derivatives, such as **1,8-bis(chloromethyl)naphthalene.**[1]

# Experimental Protocol: Synthesis of 1,8-Bis(chloromethyl)naphthalene

#### Materials:

- 1,8-Naphthalenedimethanol
- Thionyl chloride (SOCl<sub>2</sub>) or concentrated Hydrochloric Acid (HCl)
- Anhydrous solvent (e.g., chloroform, benzene)
- Pyridine (optional, as a catalyst and acid scavenger)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure (using Thionyl Chloride):

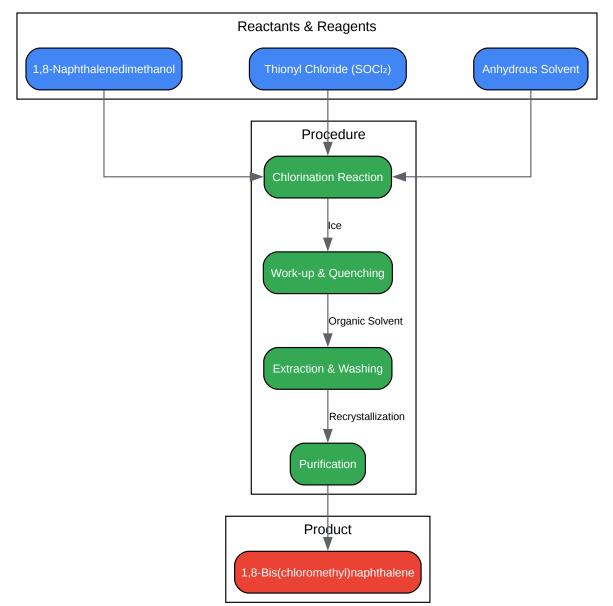
- Reaction Setup: In a round-bottom flask, dissolve 1,8-Naphthalenedimethanol in an anhydrous solvent like chloroform. A small amount of pyridine can be added.
- Addition of Chlorinating Agent: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period until the reaction is complete (monitored by TLC).



- Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose the excess thionyl chloride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., chloroform or diethyl ether).
- Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter and concentrate the organic solution under reduced pressure to yield the crude 1,8-bis(chloromethyl)naphthalene.
- Purification: The crude product can be purified by recrystallization or column chromatography.

## **Chlorination Workflow Diagram**





Synthesis of 1,8-Bis(chloromethyl)naphthalene

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